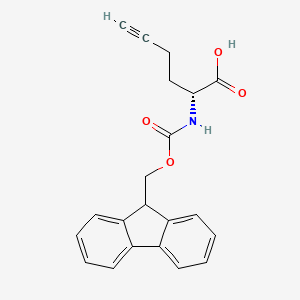

(2R)-2-(Fmoc-amino)-5-hexynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties, which facilitate the formation of peptide bonds while protecting the amino group from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions: (2R)-2-(Fmoc-amino)-5-hexynoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Piperidine or morpholine in an organic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of free amino acids or further derivatized amino acids.

科学的研究の応用

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group serves as a protective group for the amino functionality during peptide synthesis. This protection is crucial as it prevents unwanted side reactions that could lead to low yields or impurities in the final product.

Key Characteristics:

- Base-labile Protection : The Fmoc group can be removed under mild alkaline conditions, which is advantageous for synthesizing sensitive peptides without damaging other functional groups.

- High Yield and Purity : The selective deprotection allows for efficient formation of peptide bonds, resulting in high-quality peptides.

| Characteristic | Details |

|---|---|

| Protecting Group | Fmoc |

| Removal Conditions | Mild base (e.g., piperidine) |

| Application | Peptide synthesis via SPPS |

Biochemical Research

Protein-Protein Interactions

(2R)-2-(Fmoc-amino)-5-hexynoic acid is employed in studying protein interactions due to its ability to form stable peptide structures that mimic natural proteins.

Case Study: Inhibition of Protein Aggregation

Research has indicated that peptides derived from this compound can inhibit the aggregation of misfolded proteins, such as p53, which is crucial in cancer biology. By restoring the functional conformation of these proteins, potential therapeutic pathways can be explored.

| Study Focus | Findings |

|---|---|

| Target Protein | p53 |

| Mechanism | Restores functional conformation |

| Implication | Potential therapeutic agent for cancer treatment |

Medicinal Chemistry

Development of Peptide-Based Therapeutics

The versatility of this compound allows it to be utilized in the design of novel peptide-based drugs. Its ability to facilitate selective binding interactions makes it a valuable tool in drug development.

Applications:

- Antimicrobial Agents : Compounds with alkyne functionalities have shown antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Therapeutic Agents for Protein Misfolding Diseases : The ability to influence protein folding dynamics opens avenues for treating diseases associated with protein misfolding.

Industrial Applications

Biocompatible Materials and Drug Delivery Systems

In industrial settings, this compound is applied in creating biocompatible materials and hydrogels suitable for drug delivery systems. Its hydrophobic nature contributes to the stability and release profiles of therapeutic agents.

| Application Area | Details |

|---|---|

| Material Type | Biocompatible hydrogels |

| Use | Drug delivery systems |

| Key Property | Hydrophobicity enhancing stability |

作用機序

The mechanism of action of (2R)-2-(Fmoc-amino)-5-hexynoic acid involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of peptides to other molecules or surfaces.

類似化合物との比較

(2R)-2-(Boc-amino)-5-hexynoic acid: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

(2R)-2-(Cbz-amino)-5-hexynoic acid: Features a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness: (2R)-2-(Fmoc-amino)-5-hexynoic acid is unique due to the presence of the Fmoc group, which provides excellent protection for the amino group and can be easily removed under mild conditions. The alkyne group also offers versatility in chemical modifications, making it a valuable tool in peptide synthesis and bioconjugation.

生物活性

(2R)-2-(Fmoc-amino)-5-hexynoic acid is an amino acid derivative that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. This compound is notable for its unique structural features and potential biological activities, particularly in the context of drug development and biochemical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a terminal alkyne, which is significant for its reactivity and potential applications in bioorthogonal chemistry.

1. Antimicrobial Properties

Research has shown that compounds with alkyne functionalities can exhibit antimicrobial activity. A study indicated that derivatives of 5-hexynoic acid could inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents . The incorporation of the Fmoc group may enhance the stability and bioavailability of the compound.

2. Inhibition of Protein Aggregation

The ability of this compound to inhibit protein aggregation has been explored, particularly in relation to transcription factors like p53. Peptides derived from this compound have demonstrated the capacity to restore the functional conformation of misfolded proteins, thereby inhibiting cellular proliferation associated with cancer . This activity is crucial for developing therapeutic agents targeting protein misfolding diseases.

3. Applications in Peptide Synthesis

The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. This capability is essential for creating peptide-based drugs that can modulate biological pathways effectively . The strategic application of this compound in solid-phase peptide synthesis (SPPS) enhances the efficiency and yield of peptide production .

Case Study 1: Antimicrobial Activity

In a comparative study, various derivatives of hexynoic acids were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the hexynoic acid backbone significantly improved antimicrobial efficacy, showcasing the potential of this compound as a lead compound for antibiotic development .

Case Study 2: Protein Misfolding

A specific peptide derived from this compound was tested for its ability to inhibit p53 aggregation in vitro. The results demonstrated a significant reduction in aggregation compared to controls, suggesting that this compound could be instrumental in restoring p53 function in tumor cells where p53 is often mutated or misfolded .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 219.27 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Antimicrobial Activity | Effective against E. coli |

| Protein Aggregation Inhibition | Significant reduction observed |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。